BenchChemオンラインストアへようこそ!

1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This non‑planar heterocyclic amine, featuring a 1‑(difluoromethyl)pyrazole core and N‑methylpyrrole moiety, is a privileged scaffold for kinase inhibitors (MEK1 IC50<0.1nM, PI3Kδ IC50<200nM) and SDHI fungicides. Unlike generic analogues, its unique difluoromethyl substitution pattern and lipophilic H‑bond donor capacity directly impact metabolic stability and hinge‑binding selectivity. At 98% purity and a single, well‑defined salt form, it is optimized for automated parallel synthesis and HTS. Order now.

Molecular Formula C10H12F2N4
Molecular Weight 226.23 g/mol
Cat. No. B11730754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H12F2N4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNC2=NN(C=C2)C(F)F
InChIInChI=1S/C10H12F2N4/c1-15-5-2-3-8(15)7-13-9-4-6-16(14-9)10(11)12/h2-6,10H,7H2,1H3,(H,13,14)
InChIKeyZZVMZXMRTWZSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 70 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: A Structurally Distinct Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1856032-55-7, free base MF C10H12F2N4, MW 226.23; hydrochloride salt MW 262.69) is a synthetic, non‑planar heterocyclic amine that incorporates a 1‑(difluoromethyl)pyrazole core linked through a secondary amine to a 1‑methylpyrrole moiety . The difluoromethyl group serves as a lipophilic hydrogen‑bond donor that can modulate target binding and metabolic stability, while the pyrrole ring adds further rigidity and electronic character . This compound is employed as a versatile intermediate for the synthesis of kinase inhibitors, antifungal agents, and other bio‑active molecules .

Why In‑Class Heterocyclic Amines Cannot Be Directly Substituted for 1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine


Although numerous difluoromethyl‑pyrazole amines exist, small changes in the substitution pattern—such as moving the difluoromethyl group from N1 to C5 of the pyrazole, replacing the pyrrole with a phenyl ring, or using a methylated rather than non‑methylated pyrrole—drastically alter the compound's three‑dimensional shape, electronic distribution, and hydrogen‑bonding capacity . These modifications affect not only the intrinsic potency but also selectivity, solubility, and metabolic stability, meaning that direct replacement of 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine by a generic analogue is likely to yield a different pharmacological or physicochemical profile . The following quantitative evidence substantiates where this specific analogue offers measurable differentiation.

Quantitative Evidence for Selecting 1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine Over Its Closest Analogues


Regioisomeric Differentiation: N1-Difluoromethyl vs. C5-Difluoromethyl Pyrazole Core

The target compound carries the difluoromethyl group on the N1 nitrogen of the pyrazole, whereas the commercially common analog 5-(difluoromethyl)-1H-pyrazol-3-amine (CAS 1284220-49-0) places it at the C5 carbon . This regioisomeric switch induces different electronic and steric environments: the N1-difluoromethyl group is a stronger σ‑withdrawing substituent that lowers the pKa of the adjacent amine and alters the vector of hydrogen-bond donation relative to the C5-substituted isomer . In kinase inhibitor programs, such changes can translate into >10‑fold variations in affinity [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Pyrrole Methylation Enhances Lipophilic Ligand Efficiency Compared to Non-Methylated Pyrrole Analogue

The N-methyl group on the pyrrole ring of the target compound is absent in the non‑methylated variant (1-(difluoromethyl)-N-(1H-pyrrol-2-ylmethyl)-1H-pyrazol-3-amine). The methyl group increases calculated logD by ~0.5 log units while maintaining a similar number of hydrogen-bond donors, thereby improving Lipophilic Ligand Efficiency (LLE = pIC50 – logD) provided potency is retained . In a series of pyrrolopyrazole kinase inhibitors, N-methylation was shown to boost cellular permeability by 2- to 3‑fold relative to the NH-pyrrole congener .

Drug Design Lipophilic Efficiency ADME

Substitution at Pyrazole 3-Amine vs. 4-Amine Produces Distinct Kinase Selectivity Profiles

The target compound is a 3‑amino‑pyrazole, whereas closely related building blocks such as 1-(difluoromethyl)-3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1856074-87-7) bear the amine at the 4‑position . In ATP‑competitive kinase inhibitors, the 3‑amino group of pyrazole typically donates a hydrogen bond to the hinge region of the kinase, while the 4‑amino group engages a different set of residues [1]. This positional shift can result in a >100‑fold difference in IC50 values for a given kinase, as documented for related pyrazole inhibitors of MEK and PI3K [2].

Kinase Selectivity Chemical Biology Scaffold Hopping

Purity and Salt Form Consistency Enable Reliable Parallel Synthesis

Commercially, the target compound is supplied as the hydrochloride salt with a guaranteed purity of 98% (HPLC) . This is higher than the 95% purity typically offered for the non‑methylated pyrrole analogue (CAS not disclosed) . Consistent salt form and high purity are critical for automated parallel synthesis and high‑throughput screening, where variable stoichiometry or impurities can generate false negatives or positives .

Parallel Synthesis Quality Control Procurement

Difluoromethyl vs. Trifluoromethyl Pyrazole: Differential Metabolic Stability

The difluoromethyl (CHF2) group of the target compound is less lipophilic and more metabolically resistant to oxidative defluorination than the trifluoromethyl (CF3) group found in many pyrazole analogues . In human liver microsome assays, CHF2‑containing heterocycles exhibit median intrinsic clearance values ~2‑fold lower than their CF3 counterparts, prolonging half‑life without sacrificing target affinity [1].

Metabolic Stability Fluorine Chemistry Lead Optimisation

Synthetic Tractability: One‑Step Reductive Amination vs. Multi‑Step Routes for Positional Isomers

The target compound can be prepared by a straightforward reductive amination between 1-(difluoromethyl)-1H-pyrazol-3-amine and 1-methyl-1H-pyrrole-2-carbaldehyde . In contrast, the 4‑amino regioisomer requires a lengthier sequence involving nitration, reduction, and protection/deprotection steps, typically doubling the step count . This difference translates into lower cost and higher throughput for analogue synthesis.

Synthetic Chemistry Cost of Goods Scale‑up

Recommended Application Scenarios for 1-(Difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine


Hinge‑Binding Kinase Inhibitor Lead Generation

The 3‑amino‑pyrazole core of the compound is ideally suited for forming the canonical hydrogen‑bond donor‑acceptor‑donor motif with kinase hinge regions [1]. When combined with the difluoromethyl and N‑methylpyrrole substituents, this scaffold can be elaborated into potent, selective MEK1 inhibitors (IC50 < 0.1 nM) or PI3Kδ inhibitors (IC50 < 200 nM) [2].

Antifungal and Antibacterial SAR Exploration

Difluoromethyl pyrazole derivatives have demonstrated promising antifungal and antibacterial activity in mycelial growth rate assays [3]. The compound can serve as a key intermediate for generating focused libraries targeting succinate dehydrogenase (SDH) or other essential fungal enzymes.

Agrochemical Active Ingredient Synthesis

The difluoromethylpyrazole motif is a privileged structure in succinate dehydrogenase inhibitor (SDHI) fungicides [4]. The target compound can be employed for the synthesis of novel carboxamide analogs that mimic commercial SDHIs such as fluxapyroxad or pydiflumetofen.

High‑Throughput Screening Library Production

With a purity of 98% and a single, well‑defined salt form, the compound is suitable for direct incorporation into automated parallel synthesis workflows and high‑throughput screening collections, minimising false hit rates due to impurities or salt variability .

Quote Request

Request a Quote for 1-(difluoromethyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.